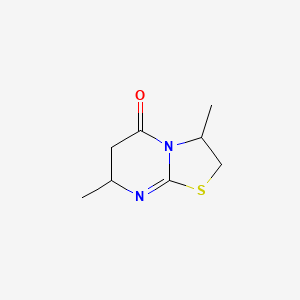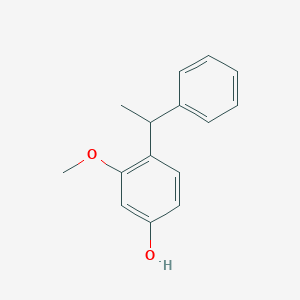
Phenol, 3-methoxy-4-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-methoxy-4-(1-phenylethyl)-, also known as 3-methoxy-4-(1-phenylethyl)phenol, is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a methoxy group (-OCH₃) and a phenylethyl group (-CH₂CH₂C₆H₅) attached to the benzene ring, making it a substituted phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including substituted phenols like 3-methoxy-4-(1-phenylethyl)phenol, can be achieved through various methods. One common method is the nucleophilic aromatic substitution reaction. In this process, an aryl halide undergoes substitution with a nucleophile, such as a hydroxide ion, under specific conditions. For example, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield substituted phenols .
Industrial Production Methods
Industrial production of phenols often involves the use of catalytic processes. For instance, the cumene process is widely used to produce phenol on an industrial scale. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. While this method is primarily used for unsubstituted phenol, similar catalytic processes can be adapted for the production of substituted phenols .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-methoxy-4-(1-phenylethyl)-, undergoes various chemical reactions typical of phenols. These include:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Phenols can be reduced to cyclohexanols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, or halogenated phenols.
Scientific Research Applications
Phenol, 3-methoxy-4-(1-phenylethyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 3-methoxy-4-(1-phenylethyl)-, involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant activity. The methoxy and phenylethyl groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Phenol, 3-methoxy-4-(1-phenylethyl)-, can be compared with other substituted phenols such as:
Phenol, 4-(1-phenylethyl)-: Lacks the methoxy group, which may affect its solubility and reactivity.
Phenol, 3-(1,1-dimethylethyl)-4-methoxy-: Contains a tert-butyl group instead of a phenylethyl group, influencing its steric properties and reactivity.
Phenol, 4-methoxy-3-methyl-: Has a methyl group instead of a phenylethyl group, altering its hydrophobicity and biological activity.
These comparisons highlight the unique structural features of phenol, 3-methoxy-4-(1-phenylethyl)-, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
51181-20-5 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-methoxy-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(16)10-15(14)17-2/h3-11,16H,1-2H3 |
InChI Key |
ZVJAEWZCCCTEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


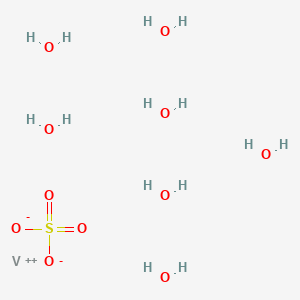
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

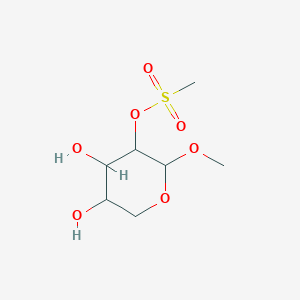
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

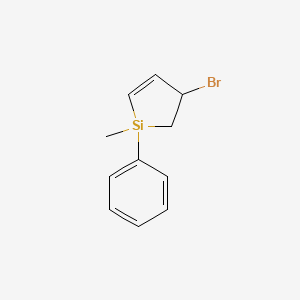
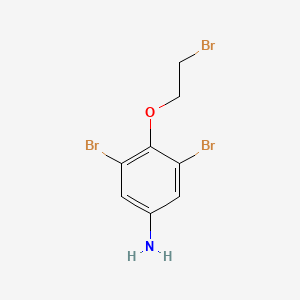
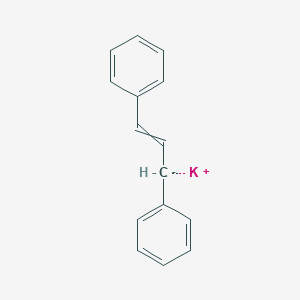
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
